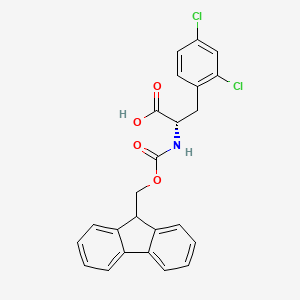

Fmoc-2,4-dichloro-L-phenylalanine

Description

The exact mass of the compound Fmoc-2,4-dichloro-L-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-2,4-dichloro-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2,4-dichloro-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2NO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIMVGROPOKRNA-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426596 |

Source

|

| Record name | Fmoc-2,4-dichloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352351-62-3 |

Source

|

| Record name | Fmoc-2,4-dichloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 352351-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-2,4-dichloro-L-phenylalanine: Synthesis, Application, and Impact in Peptide Drug Discovery

Introduction

In the landscape of modern peptide-based drug discovery, the incorporation of non-canonical amino acids is a pivotal strategy for modulating the pharmacological properties of peptide therapeutics. Halogenated phenylalanine derivatives, in particular, have emerged as powerful tools for enhancing metabolic stability, refining receptor-binding affinity, and altering peptide conformation. This guide provides a comprehensive technical overview of Fmoc-2,4-dichloro-L-phenylalanine, a key building block for introducing dichloro-functionalization into peptide sequences.

Aimed at researchers, medicinal chemists, and professionals in drug development, this document delves into the chemical properties, synthesis, and strategic applications of this unique amino acid derivative. We will explore its use in Solid-Phase Peptide Synthesis (SPPS), the rationale behind its impact on peptide function, and provide field-proven insights and protocols to facilitate its effective utilization in the laboratory.

Physicochemical Properties

Fmoc-2,4-dichloro-L-phenylalanine is a white to off-white powder. The introduction of two chlorine atoms onto the phenyl ring significantly influences its steric and electronic characteristics compared to its parent amino acid, phenylalanine.

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₁₉Cl₂NO₄ | [1] |

| Molecular Weight | 456.32 g/mol | [1] |

| CAS Number | 352351-62-3 | [1][2] |

| Appearance | White to off-white powder/solid | [3] |

| Melting Point | 156-162 °C (for D-isomer) | [3] |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents. | [4][5] |

| Storage | Store at 2-8°C, desiccated. | [3] |

Note: Specific quantitative solubility data and the melting point for the L-isomer are not consistently reported in publicly available literature. Data for the D-isomer is provided as a close approximation. Researchers should always refer to the Certificate of Analysis for lot-specific data.

Spectral Characterization: A Comparative Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of Fmoc-2,4-dichloro-L-phenylalanine is expected to be similar to that of Fmoc-L-phenylalanine, with key differences in the aromatic region.

-

Fmoc Group Protons: The characteristic signals for the fluorenyl group protons will be present, typically in the range of 7.2-7.9 ppm. The methylene (CH₂) and methine (CH) protons of the Fmoc group will appear around 4.2-4.5 ppm.

-

Amino Acid Backbone: The α-proton (α-CH) will likely appear as a multiplet around 4.5-4.7 ppm, coupled to the β-protons. The β-protons (β-CH₂) will resonate as multiplets, typically between 3.0 and 3.3 ppm.

-

Aromatic Ring (Phenylalanine Side Chain): This is where the most significant difference will be observed. The unsubstituted phenyl ring of Fmoc-L-phenylalanine shows signals between 7.2 and 7.4 ppm. For the 2,4-dichloro substituted ring, the aromatic protons will be fewer and their chemical shifts will be altered due to the electron-withdrawing and anisotropic effects of the chlorine atoms. One would expect to see distinct signals for the protons at the 3, 5, and 6 positions of the phenyl ring, likely shifted downfield compared to unsubstituted phenylalanine.

¹³C NMR: The carbon spectrum will also show predictable changes.

-

Aromatic Carbons: The carbons of the dichlorinated phenyl ring will exhibit shifts influenced by the chloro-substituents. The carbons directly bonded to chlorine (C2 and C4) will show significant downfield shifts. The other aromatic carbons will also experience shifts based on their position relative to the chlorine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to display characteristic peaks for the functional groups present:

-

N-H Stretch: Around 3300 cm⁻¹ from the carbamate.

-

C=O Stretches: Strong absorptions around 1720 cm⁻¹ (carbamate carbonyl) and 1690 cm⁻¹ (carboxylic acid carbonyl).

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretches: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, which would be absent in the spectrum of Fmoc-L-phenylalanine.

Mass Spectrometry (MS)

The expected exact mass of Fmoc-2,4-dichloro-L-phenylalanine is 455.0691 g/mol for the [M]⁺ ion. A key feature in the mass spectrum will be the isotopic pattern characteristic of a molecule containing two chlorine atoms, with prominent [M+2] and [M+4] peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Synthesis and Purification

The preparation of Fmoc-2,4-dichloro-L-phenylalanine involves two key stages: the synthesis of the unnatural amino acid precursor, 2,4-dichloro-L-phenylalanine, followed by the protection of its alpha-amino group with the Fmoc moiety.

Synthesis of 2,4-dichloro-L-phenylalanine Precursor

While several methods exist for the synthesis of unnatural amino acids, a common and effective approach is the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst.[6]

Sources

- 1. scbt.com [scbt.com]

- 2. Supplier CAS No 352351-62-3 - BuyersGuideChem [buyersguidechem.com]

- 3. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organogels of FmocFF: Exploring the Solvent-Dependent Gelmorphic Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-2,4-dichloro-L-phenylalanine: A Strategic Tool in Peptide-Based Drug Discovery

This guide provides an in-depth technical overview of Fmoc-2,4-dichloro-L-phenylalanine (CAS Number: 352351-62-3), a non-canonical amino acid derivative crucial for the advancement of peptide therapeutics. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental chemical principles with field-proven insights for its effective application in solid-phase peptide synthesis (SPPS) and drug design.

Introduction: The Rationale for Dichlorination in Phenylalanine Analogs

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery. Halogenated phenylalanine derivatives, in particular, offer a versatile tool for modulating the physicochemical properties, conformation, and biological activity of peptides.[1] The introduction of two chlorine atoms onto the phenyl ring of L-phenylalanine, as in Fmoc-2,4-dichloro-L-phenylalanine, imparts several strategic advantages:

-

Enhanced Proteolytic Stability: The steric hindrance and altered electronic properties of the dichlorinated phenyl ring can disrupt recognition by proteases, leading to a longer in vivo half-life of the resulting peptide.

-

Modulation of Biological Activity: The electron-withdrawing nature of the chlorine atoms can alter the electronic distribution of the aromatic ring, impacting hydrophobic and steric interactions with biological targets such as G protein-coupled receptors (GPCRs).[1] This can lead to enhanced binding affinity, and in some cases, a switch in pharmacological activity (e.g., from agonist to antagonist).

-

Conformational Constraint: The bulky chlorine substituents can restrict the rotational freedom of the phenyl side chain, influencing the local peptide backbone conformation. This can pre-organize the peptide into a bioactive conformation, enhancing its potency.

This guide will delve into the chemical properties, synthesis, and practical applications of Fmoc-2,4-dichloro-L-phenylalanine, providing detailed protocols and expert insights to facilitate its successful integration into your research and development workflows.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Fmoc-2,4-dichloro-L-phenylalanine is paramount for its effective use and storage.

| Property | Value | Source |

| CAS Number | 352351-62-3 | [2] |

| Molecular Formula | C₂₄H₁₉Cl₂NO₄ | [2] |

| Molecular Weight | 456.32 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (typically by HPLC) | [2] |

| Solubility | Soluble in DMF, NMP | [1] |

| Storage Conditions | 2-8°C, desiccated | [2] |

Key Handling Considerations:

-

Moisture Sensitivity: Like most Fmoc-protected amino acids, this compound is susceptible to hydrolysis. It should be stored in a desiccator and handled in a low-humidity environment.

-

Base Lability: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is highly sensitive to basic conditions, particularly secondary amines like piperidine, which is intentionally used for its removal during SPPS. Accidental exposure to basic conditions during storage or handling will lead to premature deprotection.

-

Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures should be avoided to prevent thermal cleavage of the Fmoc group.

Synthesis and Quality Control

While Fmoc-2,4-dichloro-L-phenylalanine is commercially available, an understanding of its synthesis is valuable for assessing purity and troubleshooting potential issues. The synthesis involves two key stages: the preparation of the unnatural amino acid 2,4-dichloro-L-phenylalanine and its subsequent N-terminal protection with the Fmoc group.

Proposed Synthesis of 2,4-dichloro-L-phenylalanine

Conceptual Workflow for 2,4-dichloro-L-phenylalanine Synthesis:

Caption: Proposed synthesis of 2,4-dichloro-L-phenylalanine.

Fmoc Protection

The N-terminal protection of 2,4-dichloro-L-phenylalanine with the Fmoc group is a standard procedure in peptide chemistry.

General Protocol for Fmoc Protection:

-

Dissolution: Dissolve 2,4-dichloro-L-phenylalanine in an aqueous solution of a mild base, such as sodium carbonate or sodium bicarbonate, in a suitable solvent like 1,4-dioxane.

-

Reagent Addition: Cool the solution in an ice bath and slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane.

-

Reaction: Allow the reaction to stir at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, perform an aqueous workup to remove excess reagents.

-

Precipitation and Purification: Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the Fmoc-protected amino acid. The crude product is then collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization.

Quality Control

The purity of Fmoc-2,4-dichloro-L-phenylalanine is critical for successful peptide synthesis. The primary analytical techniques for quality control are:

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure. While specific NMR spectra for this compound are not widely published, one would expect characteristic signals for the aromatic protons of the dichlorophenyl and fluorenyl groups, as well as the aliphatic protons of the phenylalanine backbone.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-2,4-dichloro-L-phenylalanine is as a building block in Fmoc-based SPPS. Due to the steric hindrance imposed by the two chlorine atoms, optimizing the coupling conditions is crucial to ensure high yields and purity of the target peptide.

The Fmoc-SPPS Cycle

The incorporation of Fmoc-2,4-dichloro-L-phenylalanine follows the standard Fmoc-SPPS cycle, with special attention paid to the coupling step.

Caption: The Fmoc-SPPS cycle for incorporating Fmoc-2,4-dichloro-L-phenylalanine.

Recommended Coupling Protocol for Sterically Hindered Amino Acids

For sterically hindered amino acids like Fmoc-2,4-dichloro-L-phenylalanine, standard coupling conditions may be insufficient. A more robust protocol, such as a double coupling with a potent activating agent, is recommended.[3]

Step-by-Step Coupling Protocol:

-

Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Pre-activation: In a separate vessel, dissolve Fmoc-2,4-dichloro-L-phenylalanine (3-4 equivalents relative to resin loading), a uronium-based coupling reagent such as HATU (0.95 equivalents relative to the amino acid), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

-

First Coupling: Add the activated amino acid solution to the resin and agitate for 45-60 minutes.

-

Washing: Wash the resin with DMF.

-

Second Coupling (Optional but Recommended): Repeat steps 3 and 4 with a fresh solution of activated amino acid.

-

Final Washing: After the final coupling, wash the resin thoroughly with DMF and then dichloromethane (DCM) to prepare for the next deprotection step or final cleavage.

Rationale for Protocol Choices:

-

HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent, particularly for sterically hindered amino acids, due to the formation of a highly reactive OAt-ester intermediate.[3]

-

Double Coupling: A second coupling step helps to drive the reaction to completion, minimizing the formation of deletion sequences, which can be challenging to separate during purification.

-

Pre-activation: Pre-activating the amino acid before adding it to the resin ensures that the reactive species is readily available for coupling, improving reaction kinetics.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), and scavengers to trap reactive cationic species.

Standard Cleavage Cocktail (Reagent K):

-

TFA (82.5%)

-

Phenol (5%)

-

Water (5%)

-

Thioanisole (5%)

-

1,2-Ethanedithiol (EDT) (2.5%)

The choice of scavengers depends on the amino acid composition of the peptide. For peptides containing tryptophan, methionine, or cysteine, the inclusion of appropriate scavengers is critical to prevent side reactions.

Purification

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[4]

General RP-HPLC Purification Protocol:

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from low to high concentration of Mobile Phase B is used to elute the peptide. The gradient profile should be optimized based on the hydrophobicity of the peptide. Peptides containing the dichlorinated phenylalanine will be more hydrophobic than their non-halogenated counterparts and will thus elute at a higher acetonitrile concentration.

-

Detection: The peptide is typically detected by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure peptide.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide as a fluffy white powder.

Conclusion

Fmoc-2,4-dichloro-L-phenylalanine is a powerful tool for medicinal chemists and peptide scientists. Its incorporation into peptides can confer desirable properties such as enhanced metabolic stability and modulated biological activity.[1] While its steric hindrance necessitates optimized coupling protocols, the potential benefits for drug discovery and development are significant. By following the detailed methodologies and understanding the underlying chemical principles outlined in this guide, researchers can effectively leverage this unique building block to advance their peptide-based therapeutic programs.

References

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

- Ashnagar, A., et al. (n.d.). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

-

AAPPTec. (n.d.). Peptide Purification. Available at: [Link]

-

Schepartz Lab. (2016). HPLC Purification of Peptides. Protocols.io. Available at: [Link]

-

Semantic Scholar. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000045 L-Phenylalanine. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Available at: [Link]

- The Royal Society of Chemistry. (n.d.).

-

Contente, M. L., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC. Available at: [Link]

-

SpectraBase. (n.d.). Fmoc-L-phenylalanine - Optional[1H NMR] - Spectrum. Available at: [Link]

-

ResearchGate. (2025). Synthesis of DL-phenylalanine from phenylpyruvic acid by reduction amination over Pd/C catalyst. Available at: [Link]

- Google Patents. (n.d.). WO2021130163A1 - A process for the synthesis of melphalan.

-

ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Available at: [Link]

-

IEDB. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Available at: [Link]

-

PubChem. (n.d.). Fmoc-3,4-dichloro-D-phenylalanine. Available at: [Link]

Sources

A Deep Dive into the Physicochemical Properties of Dichlorinated Phenylalanine: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the adage "formulation begins with the molecule" has never been more pertinent. The journey of a novel therapeutic agent from a promising lead compound to a clinically effective drug is intricately governed by its fundamental physicochemical properties. These characteristics—solubility, acidity, lipophilicity, and stability—are not mere data points; they are the molecular determinants of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of these properties is paramount to navigating the complexities of candidate selection, formulation design, and ultimately, clinical success.

This in-depth technical guide focuses on a class of modified amino acids with burgeoning significance in medicinal chemistry: dichlorinated phenylalanine. The strategic incorporation of chlorine atoms onto the phenyl ring of phenylalanine can profoundly alter its electronic and steric properties, offering a powerful tool to modulate biological activity, enhance metabolic stability, and improve target engagement.[1][2][3] This guide provides a detailed exploration of the core physicochemical properties of dichlorinated phenylalanine isomers, supported by field-proven experimental methodologies and expert insights into the causality behind experimental choices. Our objective is to equip researchers with the foundational knowledge and practical protocols necessary to unlock the full therapeutic potential of these unique molecular entities.

Molecular Structure and Isomerism: The Foundation of Physicochemical Diversity

The dichlorinated phenylalanine scaffold encompasses several positional isomers, each possessing a unique spatial arrangement of chlorine atoms on the phenyl ring. The most commonly encountered isomers in drug design include 2,3-dichloro-, 2,4-dichloro-, 3,4-dichloro-, and 3,5-dichloro-L-phenylalanine. This seemingly subtle structural variation gives rise to a cascade of differences in their electronic distribution, steric hindrance, and intermolecular interaction potential, thereby dictating their distinct physicochemical and pharmacological profiles.

A foundational step in the characterization of any dichlorinated phenylalanine isomer is the confirmation of its precise chemical structure. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this structural elucidation.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an unparalleled view of the chemical environment of each atom within the molecule. For dichlorinated phenylalanine, both ¹H and ¹³C NMR are indispensable.

-

¹H NMR (Proton NMR): The proton NMR spectrum reveals the number of different types of protons and their connectivity. Key regions of interest include the aromatic region (typically 7.0-8.0 ppm), where the substitution pattern of the chlorine atoms dictates the splitting patterns and chemical shifts of the phenyl ring protons. The α-proton and the β-protons of the alanine side chain will also exhibit characteristic signals.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electron-withdrawing effects of the chlorine atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For dichlorinated phenylalanine, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the detection of the intact molecular ion. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments, providing a definitive signature for the presence of two chlorine atoms.[4]

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability and its suitability for parenteral formulations. The introduction of two chlorine atoms, which are hydrophobic, is expected to decrease the aqueous solubility of phenylalanine. However, the position of the chlorine atoms can influence crystal lattice energy and interactions with water molecules, leading to isomer-specific solubility profiles.

Table 1: Physicochemical Properties of Dichlorinated Phenylalanine Isomers (Experimental and Calculated Data)

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Calculated XLogP3[5] | Experimental Solubility | Experimental pKa | Experimental LogP |

| 2,3-Dichloro-L-phenylalanine | C₉H₉Cl₂NO₂ | 234.08 | Data not available | Data not available | Data not available | |

| 2,4-Dichloro-L-phenylalanine | C₉H₉Cl₂NO₂ | 234.08 | Data not available | Data not available | Data not available | |

| 3,4-Dichloro-L-phenylalanine | C₉H₉Cl₂NO₂ | 234.08 | -0.8 | Data not available | Data not available | Data not available |

| 3,5-Dichloro-L-phenylalanine | C₉H₉Cl₂NO₂ | 234.08 | Data not available | Data not available | Data not available |

Note: This table will be populated with experimental data as it becomes available through ongoing research.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility. This protocol is designed to be a self-validating system, ensuring the reliability of the obtained data.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the dichlorinated phenylalanine isomer to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The use of a buffer is critical to control the ionization state of the amino acid.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The choice of temperature should reflect the intended biological application.

-

Phase Separation: Allow the suspension to stand undisturbed or centrifuge at a controlled temperature to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved dichlorinated phenylalanine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The HPLC method should be specific for the analyte and demonstrate linearity, accuracy, and precision.

-

Validation: To ensure equilibrium was achieved, samples should be taken at multiple time points (e.g., 24, 36, and 48 hours). The solubility is confirmed when consecutive measurements are within an acceptable margin of error (e.g., ± 5%).

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining aqueous solubility.

Acid Dissociation Constant (pKa): The Key to Ionization State

The pKa values of the ionizable groups—the carboxylic acid and the amino group—are fundamental to understanding the charge state of dichlorinated phenylalanine at different physiological pH values. The electron-withdrawing nature of the chlorine atoms is expected to increase the acidity of the carboxylic acid (lower pKa₁) and decrease the basicity of the amino group (lower pKa₂). This shift in ionization can have profound effects on receptor binding, membrane permeability, and solubility.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a robust and accurate method for determining the pKa values of amino acids.

Methodology:

-

Sample Preparation: Accurately weigh a known amount of the dichlorinated phenylalanine isomer and dissolve it in a known volume of deionized water.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously recording the pH as a function of the volume of titrant added. This will protonate both the carboxylate and amino groups.

-

Basic Titration: Subsequently, titrate the acidified solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) and record the pH as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first midpoint corresponds to pKa₁ (carboxylic acid), and the second midpoint corresponds to pKa₂ (amino group). The isoelectric point (pI) can be calculated as the average of pKa₁ and pKa₂.

Diagram 2: Experimental Workflow for pKa Determination

Caption: Workflow for determining pKa via titration.

Lipophilicity (LogP/LogD): A Predictor of Membrane Permeability

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter for predicting a drug's ability to cross biological membranes. The addition of chlorine atoms significantly increases the lipophilicity of the phenylalanine side chain. The calculated XLogP3 value for 3,4-dichloro-L-phenylalanine is -0.8, indicating it is more lipophilic than the parent L-phenylalanine (experimental LogP of -1.44).[5][6]

Experimental Protocol for LogD Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining LogP/LogD values.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and the aqueous buffer with n-octanol by shaking them together for 24 hours, followed by separation of the two phases. This ensures that both phases are mutually saturated at the time of the experiment.

-

Partitioning: Add a known amount of the dichlorinated phenylalanine isomer to a mixture of the pre-saturated n-octanol and aqueous buffer in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 2-4 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the dichlorinated phenylalanine in each phase using a validated HPLC-UV method.

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Diagram 3: Experimental Workflow for LogD Determination

Caption: Workflow for determining LogD.

Chemical Stability: Ensuring Drug Product Integrity

The chemical stability of a drug substance is a critical quality attribute that influences its shelf-life, storage conditions, and potential for degradation into impurities. Stability studies for dichlorinated phenylalanine should assess its resilience to various stress conditions.[7][8][9]

Key Stability-Indicating Conditions:

-

Thermal Stability: Exposure to elevated temperatures (e.g., 40°C, 60°C) to assess the potential for thermal degradation.

-

Photostability: Exposure to controlled light sources (e.g., UV and visible light) to evaluate the potential for photodegradation.

-

pH Stability: Incubation in solutions of varying pH (e.g., acidic, neutral, and basic) to determine the pH range of maximum stability.

-

Oxidative Stability: Exposure to oxidative stress (e.g., hydrogen peroxide) to assess susceptibility to oxidation.

Analytical Approach:

A stability-indicating HPLC method is essential for these studies. This method must be capable of separating the intact dichlorinated phenylalanine from any potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound over time indicates instability under the tested conditions. Mass spectrometry can be coupled with HPLC (LC-MS) to identify the structure of any significant degradation products.

Conclusion: A Roadmap for Rational Drug Design

The physicochemical properties of dichlorinated phenylalanine isomers are not static parameters but rather a dynamic interplay of molecular features that profoundly influence their behavior in biological systems. This guide has provided a comprehensive framework for the systematic evaluation of these critical attributes, from structural elucidation to the assessment of solubility, ionization, lipophilicity, and stability. By employing the robust experimental protocols outlined herein, researchers and drug development professionals can generate high-quality, reliable data to inform rational drug design, guide formulation development, and ultimately, accelerate the translation of promising dichlorinated phenylalanine-containing molecules into effective therapeutics. The continued exploration of these unique building blocks, grounded in a solid understanding of their physicochemical properties, holds immense promise for the future of medicine.

References

- BenchChem. (2025). Spectroscopic Analysis of 3-Bromo-DL-phenylalanine: A Technical Guide. BenchChem.

- Molecules. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.

- PubMed. (2021). Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.

- ResearchGate. (2025). (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.

- ChemBK. (2024). 3,4-DICHLORO-L-PHENYLALANINE.

- Royal Society of Chemistry. (2017). Amino acids: chemistry, diversity and physical properties | Amino Acids, Peptides and Proteins: Volume 42.

- ResearchGate. (n.d.).

- ResearchGate. (2023).

- ResearchGate. (2025). ChemInform Abstract: A Four-Step, Highly Enantioselective Synthesis and Enzymatic Resolution of 3,4-Dichloro-phenylalanine | Request PDF.

- Chem-Impex. (n.d.). Boc-2,4-dichloro-L-phenylalanine.

- Asian Journal of Chemistry. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine.

- Arabian Journal of Chemistry. (n.d.). Spectroscopic studies on the formation of charge transfer complexes of l-phenylalanine with 2,3,5-trichloro-6-alkoxy-1,4-benzoquinones in aqueous medium.

- Chem-Impex. (n.d.). Fmoc-3,4-dichloro-L-phenylalanine.

- BenchChem. (n.d.). Spectroscopic and Structural Elucidation of Boc-L-phenylalanine N-methoxy-N-methylamide: A Technical Guide.

- ResearchGate. (2025).

- FooDB. (2010). Showing Compound (±)-Phenylalanine (FDB013245).

- National Center for Biotechnology Information. (2015). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- PubChem. (n.d.). 3,4-Dichloro-L-phenylalanine.

- Biomedical and Pharmacology Journal. (2015). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents.

- ChemScene. (n.d.). 114872-98-9 | 2,4-Dichloro-D-phenylalanine.

- PubMed. (n.d.).

- BioPharm International. (2023). Stability Studies: An Essential Step for Quality Management in Drug Development.

- Aralez Bio eStore. (n.d.). Fmoc-3,5-dichloro-L-phenylalanine.

- CP Lab Chemicals. (n.d.). 2, 4-Dichloro-L-phenylalanine, min 98%, 100 grams.

- Neopharm Labs. (2023). An Overview of Stability Studies in the Pharmaceutical Industry.

- Pharmaceutical Technology. (2020). Stability Testing: The Critical Development Phase.

- PubMed Central. (2015).

- BuyersGuideChem. (n.d.). Fmoc-2,3-Dichloro-L-phenylalanine | 1260615-87-9.

- BuyersGuideChem. (n.d.). Fmoc-2,3-Dichloro-D-phenylalanine | 1260614-79-6.

- ChemicalBook. (n.d.). 2,4-Dichloro-DL-phenylalanine CAS#: 5472-68-4.

- PubChem. (n.d.). 3-chloro-L-phenylalanine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3,4-Dichloro-L-phenylalanine | C9H9Cl2NO2 | CID 2761498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-Dichloro-DL-Phenylalanine - Creative Peptides [creative-peptides.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. An Overview of Stability Studies in the Pharmaceutical Industry [neopharmlabs.com]

- 9. pharmtech.com [pharmtech.com]

Fmoc-2,4-dichloro-L-phenylalanine molecular weight and formula

An In-Depth Technical Guide to Fmoc-2,4-dichloro-L-phenylalanine

Introduction: A Strategic Building Block in Peptide Synthesis

Fmoc-2,4-dichloro-L-phenylalanine is a chemically modified, non-canonical amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its structure incorporates the standard L-phenylalanine scaffold, protected at the α-amino group by a fluorenylmethyloxycarbonyl (Fmoc) group, and modified on the phenyl ring with two chlorine atoms at the 2 and 4 positions. This strategic halogenation significantly alters the electronic and steric properties of the amino acid, offering peptide chemists a powerful tool to modulate the conformation, stability, and biological activity of synthetic peptides.[1][2] The Fmoc protecting group is fundamental to modern SPPS, enabling a milder, orthogonal synthesis strategy compared to older Boc/Benzyl methods, which is particularly advantageous for creating complex peptides and those with post-translational modifications.[3][4] This guide provides a comprehensive overview of the core properties, synthesis, and application of Fmoc-2,4-dichloro-L-phenylalanine for researchers and drug development professionals.

Physicochemical and Structural Properties

The defining characteristics of Fmoc-2,4-dichloro-L-phenylalanine are summarized below. These properties are essential for accurate reagent measurement, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₁₉Cl₂NO₄ | [5][6][7] |

| Molecular Weight | 456.3 g/mol | [5][6][7] |

| CAS Number | 352351-62-3 | [5][6][8] |

| Appearance | White to off-white amorphous powder | [7][9] |

| Purity (Typical) | ≥95-98% (via HPLC) | [5][9] |

| Storage Conditions | Store at 0-8°C | [9] |

The Role in Solid-Phase Peptide Synthesis (SPPS)

The utility of Fmoc-2,4-dichloro-L-phenylalanine is rooted in the principles of Fmoc-based SPPS. This methodology relies on a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups, allowing for selective deprotection and chain elongation.[3][10]

The Function of the Fmoc Group

The Fmoc group is stable to the acidic conditions used for final peptide cleavage from the resin but is readily removed by a secondary amine base, typically piperidine.[10][11] This process, known as deprotection, exposes the free α-amino group of the resin-bound amino acid, making it available for coupling with the carboxyl group of the next incoming Fmoc-protected amino acid. The cleavage of the Fmoc group generates dibenzofulvene, a chromophore that can be quantified by UV spectroscopy to monitor the reaction progress.[10]

Impact of Dichloro-Substitution

The introduction of two chlorine atoms onto the phenyl ring has profound implications for the resulting peptide's properties:

-

Electronic Effects : As electronegative atoms, the chlorines withdraw electron density from the aromatic ring. This can alter π-π stacking interactions and influence the peptide's binding affinity with biological targets like G protein-coupled receptors (GPCRs).[1][2]

-

Steric and Conformational Constraints : The presence of the bulky chlorine atoms, particularly at the ortho (2) position, can restrict the rotational freedom of the phenyl side chain. This constraint can help to lock the peptide into a more defined and stable secondary structure, which is often critical for biological function.[2]

-

Enhanced Stability : Halogenation can increase the metabolic stability of the peptide by sterically hindering access for proteolytic enzymes that would normally degrade the peptide chain.[1][7]

Experimental Protocol: Incorporation via SPPS

This section details a standard, self-validating protocol for the manual incorporation of Fmoc-2,4-dichloro-L-phenylalanine into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Peptide synthesis vessel

-

Rink Amide resin (or other suitable resin)

-

Fmoc-2,4-dichloro-L-phenylalanine

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection Solution: 20% piperidine in DMF

-

Washing Solvents: IPA (Isopropanol)

-

Kaiser Test Kit solutions

Protocol Steps:

-

Resin Swelling:

-

Place the desired amount of resin in the synthesis vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes. This ensures that the reactive sites within the resin beads are accessible.

-

Drain the DMF.

-

-

Fmoc Deprotection (of the N-terminal residue on the resin):

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[10][11]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then IPA (2-3 times) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-2,4-dichloro-L-phenylalanine (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the solution. The solution will typically change color (e.g., to yellow), indicating the formation of the activated HOBt ester.

-

Allow the activation to proceed for 1-2 minutes.[7] Causality: This pre-activation step is critical to form a highly reactive species that will efficiently acylate the free amine on the resin, minimizing side reactions and racemization.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.[7]

-

Drain the reaction solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.[7]

-

-

Validation (Kaiser Test):

-

Take a small sample of the resin beads (approx. 5-10 mg).

-

Wash them with ethanol and add 2-3 drops of each of the three Kaiser test solutions.

-

Heat at 100-120°C for 3-5 minutes.[7]

-

Result Interpretation:

-

Negative (Yellow/Colorless beads): The coupling is complete, as there are no free primary amines. Proceed to the next cycle.

-

Positive (Intense Blue beads): The coupling is incomplete. Repeat steps 3-5 (a "double coupling") to drive the reaction to completion.

-

-

This cycle of deprotection, activation, and coupling is repeated for each amino acid in the desired peptide sequence.

Workflow Visualization

The following diagram illustrates the core cyclical workflow for a single round of amino acid addition in Fmoc-based SPPS.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. leapchem.com [leapchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fmoc-2,4-dichloro-L-phenylalanine suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chempep.com [chempep.com]

- 11. chem.uci.edu [chem.uci.edu]

An In-Depth Technical Guide to the Structural Analysis of Peptides Incorporating 2,4-Dichloro-L-phenylalanine

Abstract

The strategic incorporation of non-natural amino acids into peptide scaffolds represents a cornerstone of modern drug discovery and chemical biology. Among these, 2,4-dichloro-L-phenylalanine (Phe(2,4-Cl₂)) has emerged as a particularly intriguing building block. Its unique steric and electronic properties, conferred by the dichlorinated phenyl ring, can profoundly influence peptide conformation, stability, and biological activity. This technical guide provides a comprehensive overview of the methodologies and considerations for the detailed structural analysis of peptides containing Phe(2,4-Cl₂). We will delve into the core analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, offering not just procedural outlines but also the underlying scientific rationale for experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the structural impact of this halogenated amino acid for the rational design of novel peptide-based therapeutics.

Introduction: The Rationale for Incorporating 2,4-Dichloro-L-phenylalanine

The introduction of non-proteinogenic amino acids into peptide sequences is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1] Halogenated amino acids, in particular, offer a subtle yet impactful means of modulating peptide structure and function. The chlorine atoms in 2,4-dichloro-L-phenylalanine introduce several key features:

-

Steric Hindrance: The bulky chlorine substituents restrict the rotational freedom of the phenyl side chain, thereby influencing the local and global conformation of the peptide backbone. This can lead to the stabilization of specific secondary structures like β-turns or helical motifs.

-

Electronic Effects: The electron-withdrawing nature of the chlorine atoms alters the aromaticity and electrostatic potential of the phenyl ring. This can impact crucial non-covalent interactions, including π-π stacking and cation-π interactions, which are often vital for molecular recognition and binding.[2]

-

Hydrophobicity: The addition of chlorine atoms increases the hydrophobicity of the phenylalanine side chain, which can enhance membrane permeability or influence interactions with hydrophobic pockets in target proteins.

-

Metabolic Stability: The C-Cl bond is generally resistant to enzymatic degradation, potentially increasing the in vivo half-life of the peptide.

Understanding how these properties translate into a three-dimensional structure is paramount for the rational design of peptides with desired biological activities. The following sections will detail the primary analytical techniques employed for this purpose.

Synthesis and Purification: The Foundation of Structural Analysis

A prerequisite for any structural analysis is the availability of a highly pure peptide sample. The synthesis of peptides containing Phe(2,4-Cl₂) typically follows standard solid-phase peptide synthesis (SPPS) protocols.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[3]

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

-

Resin Selection and Loading: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[4] The first amino acid, Fmoc-2,4-dichloro-L-phenylalanine-OH, is coupled to the resin.

-

Fmoc Deprotection: The temporary Fmoc protecting group on the α-amino group is removed using a mild base, typically a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HCTU) in the presence of a base (e.g., DIPEA) and added to the resin to form a new peptide bond.

-

Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified to a high degree (>95%) using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

-

Characterization: The purified peptide's identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Solution Structure

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, which often mimics the physiological environment.[7][8] For peptides containing Phe(2,4-Cl₂), NMR provides invaluable insights into the conformational preferences and dynamics.

Key NMR Experiments and Their Rationale

A suite of 1D and 2D NMR experiments is employed to gain a comprehensive structural picture.[9][10]

| Experiment | Information Gained | Rationale |

| 1D ¹H | Initial assessment of sample purity and folding. | Provides a fingerprint of the peptide. Dispersed chemical shifts are indicative of a well-defined structure. |

| 2D TOCSY | Identifies protons within the same amino acid spin system. | Correlates all protons within a coupled spin network, allowing for the identification of amino acid types. |

| 2D NOESY | Identifies protons that are close in space (< 5 Å). | The Nuclear Overhauser Effect (NOE) is distance-dependent and provides the crucial constraints for 3D structure calculation. |

| 2D COSY | Identifies protons that are coupled through 2-3 chemical bonds. | Complements TOCSY for spin system identification. |

| ¹H-¹³C HSQC | Correlates protons with their directly attached carbons. | Aids in resonance assignment and provides information on the chemical environment. |

| ¹H-¹⁵N HSQC | Correlates amide protons with their directly attached nitrogens. | Each peak represents a unique amino acid residue (except proline), providing a sensitive probe of the chemical environment and dynamics. |

Step-by-Step Protocol for NMR Structure Determination

-

Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10, or an organic solvent like methanol-d₄ if solubility is an issue) to a final concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

-

Data Acquisition: Acquire a series of NMR spectra (1D ¹H, 2D TOCSY, NOESY, COSY, and HSQC if using isotopically labeled samples) on a high-field NMR spectrometer (≥ 600 MHz is recommended for better resolution).

-

Resonance Assignment: This is the process of assigning every NMR signal to a specific atom in the peptide.

-

Use the TOCSY and COSY spectra to identify the spin systems of the individual amino acid residues.

-

Use the NOESY spectrum to sequentially connect the assigned spin systems by identifying NOEs between adjacent residues (e.g., Hα(i) to HN(i+1)).

-

-

Structural Constraint Collection:

-

Distance Restraints: Integrate the cross-peaks in the NOESY spectrum and calibrate them to derive upper distance limits between protons.

-

Dihedral Angle Restraints: Measure scalar coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to restrain the phi (φ) backbone dihedral angle.

-

-

Structure Calculation: Use a molecular dynamics or simulated annealing software package (e.g., CYANA, XPLOR-NIH, or AMBER) to generate a family of 3D structures that are consistent with the experimental restraints.

-

Structure Validation: Assess the quality of the calculated structures using metrics such as the number of NOE violations, Ramachandran plot analysis, and overall structural convergence.

Caption: Workflow for NMR-based peptide structure determination.

X-Ray Crystallography: The Atomic Resolution Snapshot

X-ray crystallography provides a static, high-resolution picture of a peptide's structure in the solid state.[11] While solution dynamics are lost, this technique can reveal precise bond lengths, angles, and intermolecular interactions that are crucial for understanding crystal packing and molecular recognition.[1][12]

The Crystallography Challenge and Strategy

Crystallizing small, flexible peptides can be challenging. The presence of the rigid, hydrophobic Phe(2,4-Cl₂) side chain can sometimes facilitate crystal packing through aromatic interactions.

Step-by-Step Methodology:

-

Crystallization Screening: Use a high-purity peptide sample (concentration > 5 mg/mL) to screen a wide range of crystallization conditions (e.g., pH, precipitant type and concentration, temperature) using techniques like hanging drop or sitting drop vapor diffusion. Commercially available screening kits are often a good starting point.

-

Crystal Optimization: Once initial "hits" (small crystals) are identified, optimize the conditions to grow larger, single crystals suitable for diffraction.

-

Data Collection: Mount a suitable crystal and expose it to a focused beam of X-rays, typically at a synchrotron source for higher intensity. The diffracted X-rays are recorded on a detector.

-

Data Processing: Index the diffraction pattern to determine the unit cell dimensions and space group. Integrate the intensities of the diffraction spots.

-

Structure Solution: Determine the initial phases of the diffracted X-rays. For peptides containing chlorine atoms, methods like single-wavelength anomalous diffraction (SAD) can be particularly effective, as the chlorine atoms act as heavy atoms, simplifying the phasing problem.

-

Model Building and Refinement: Build an initial atomic model of the peptide into the calculated electron density map. Iteratively refine the model against the experimental data to improve the fit and geometric quality.

-

Validation: Assess the quality of the final model using metrics like R-factor, R-free, and analysis of bond lengths, angles, and Ramachandran geometry.

Computational Modeling: In Silico Insights and Prediction

Computational modeling complements experimental techniques by providing insights into peptide dynamics, energetics, and conformational landscapes that may be difficult to probe experimentally.[13][14]

Key Computational Approaches

-

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational space of the peptide in a simulated aqueous environment. This is particularly useful for understanding the dynamic behavior of the Phe(2,4-Cl₂) side chain and its influence on the overall peptide flexibility.

-

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to accurately calculate the electronic properties of the Phe(2,4-Cl₂) residue and its interaction energies (e.g., π-π stacking, halogen bonding).[15]

-

Structure Prediction: If experimental data is limited, homology modeling or ab initio folding simulations can provide initial structural models, which can then be refined using experimental data or more advanced simulations.

Case Study: Impact of Phe(2,4-Cl₂) on a Hypothetical Bioactive Peptide

Consider a short bioactive peptide, Ac-Gly-Xxx-Gly-NH₂, where Xxx is either L-Phenylalanine (Phe) or 2,4-dichloro-L-phenylalanine (Phe(2,4-Cl₂)).

| Property | Peptide with Phe | Peptide with Phe(2,4-Cl₂) | Structural Rationale |

| Conformational Ensemble | Broad, with multiple low-energy conformations. | Restricted, favoring a specific turn-like structure. | Steric hindrance from the chlorine atoms limits the χ₁ and χ₂ dihedral angles of the side chain, forcing the backbone into a more defined conformation. |

| Key NOEs (NMR) | Weak or transient NOEs between the Phe side chain and the backbone. | Strong, persistent NOEs between the Phe(2,4-Cl₂) side chain protons and adjacent backbone amide protons. | The restricted conformation brings specific protons into close, consistent proximity. |

| Receptor Binding Affinity | Moderate (e.g., K_d = 500 nM) | High (e.g., K_d = 50 nM) | The pre-organized, "bioactive" conformation induced by Phe(2,4-Cl₂) reduces the entropic penalty of binding to the receptor. The dichlorinated ring may also form favorable halogen bonds or hydrophobic interactions within the binding pocket. |

| Proteolytic Stability | Low (t_½ = 10 min in serum) | High (t_½ > 120 min in serum) | The bulky, halogenated side chain may sterically hinder the approach of proteases to the adjacent peptide bonds. |

Conclusion and Future Directions

The incorporation of 2,4-dichloro-L-phenylalanine is a potent tool for peptide chemists and drug developers. Its profound impact on peptide conformation necessitates a multi-faceted approach to structural analysis, integrating the solution-state insights from NMR, the atomic-resolution detail from X-ray crystallography, and the dynamic and energetic understanding from computational modeling. A thorough structural characterization is not merely an academic exercise; it is the critical foundation upon which the rational optimization of peptide-based therapeutics is built. Future work in this area will likely involve the use of more advanced NMR techniques, such as residual dipolar couplings (RDCs) for long-range structural information, and the development of more accurate force fields for computational modeling of halogenated residues. These advancements will continue to refine our ability to predict and control the structure of these modified peptides, accelerating the discovery of new and potent therapeutic agents.[16][17][18]

References

-

A Newcomer's Guide to Peptide Crystallography. PMC - PubMed Central. [Link]

-

X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [Link]

-

Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science. [Link]

-

Peptide NMR. University of Zurich. [Link]

-

Structure-Based Design of Non-Natural Amino Acid Inhibitors of Amyloid Fibrillation. NIH. [Link]

-

A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. PMC. [Link]

-

Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water. University of Bath. [Link]

-

Peptide Synthesis. Carl ROTH. [Link]

-

Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. Molecules. [Link]

-

X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-argi. Indian Academy of Sciences. [Link]

-

NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

-

X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly). ResearchGate. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. PMC - PubMed Central. [Link]

-

Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. [Link]

-

Peptide Synthesis in the Laboratory. YouTube. [Link]

-

Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. [Link]

-

Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. ResearchGate. [Link]

-

Spectroscopy Methods of structure determination. University of Rochester. [Link]

-

Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation. PubMed. [Link]

-

Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. PubMed Central. [Link]

-

Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes. PMC - NIH. [Link]

-

Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. [Link]

-

Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. [Link]

-

Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine. PubMed. [Link]

-

Excited States Computation of Models of Phenylalanine Protein Chains: TD-DFT and Composite CC2/TD-DFT Protocols. MDPI. [Link]

-

Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue. Biopolymers. [Link]

-

Molecular modeling and computational study of the chiral-dependent structures and properties of self-assembling diphenylalanine peptide nanotubes. PubMed. [Link]

-

Conformational characteristics of peptides and unanticipated results from crystal structure analyses. PubMed. [Link]

-

Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. MDPI. [Link]

-

Biological activities of peptides and peptide analogues derived from common sequences present in thrombospondin, properdin, and malarial proteins. PubMed. [Link]

-

Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI. [Link]

Sources

- 1. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]

- 2. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. carlroth.com [carlroth.com]

- 5. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.uzh.ch [chem.uzh.ch]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ias.ac.in [ias.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. Molecular modeling and computational study of the chiral-dependent structures and properties of self-assembling diphenylalanine peptide nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Biological activities of peptides and peptide analogues derived from common sequences present in thrombospondin, properdin, and malarial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Topic: Solubility and Handling of Fmoc-2,4-dichloro-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

An In-Depth Technical Guide

Abstract

The incorporation of non-canonical amino acids is a pivotal strategy in modern peptide science for modulating the therapeutic properties of peptides, such as stability, conformation, and receptor affinity.[1] Fmoc-2,4-dichloro-L-phenylalanine, a halogenated derivative of phenylalanine, offers unique electronic and steric characteristics valuable in drug discovery.[2][3] However, its bulky and hydrophobic nature presents significant challenges in Solid-Phase Peptide Synthesis (SPPS), primarily concerning solubility in standard solvents and subsequent coupling efficiency. This guide provides a comprehensive analysis of the solubility profile of Fmoc-2,4-dichloro-L-phenylalanine in common SPPS solvents, offers field-proven protocols for its effective dissolution and coupling, and presents troubleshooting strategies to mitigate common issues, ensuring successful incorporation into complex peptide sequences.

Introduction: The Challenge of "Difficult" Amino Acids in SPPS

Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the cornerstone of modern peptide production, prized for its efficiency and use of mild, base-labile deprotection conditions.[4][5] The success of SPPS hinges on driving each deprotection and coupling step to completion. However, the introduction of sterically hindered or hydrophobic amino acids, often termed "difficult residues," can disrupt this efficiency.[6][7]

Fmoc-2,4-dichloro-L-phenylalanine falls squarely into this category. The presence of two chlorine atoms on the phenyl ring increases its molecular weight, steric bulk, and hydrophobicity compared to its parent amino acid.[1] These features can lead to:

-

Poor Solubility: Incomplete dissolution in the coupling solvent, preventing the formation of a homogeneous activated solution and leading to lower effective concentrations of the amino acid.

-

Aggregation: The hydrophobic side chain can promote inter-chain aggregation on the solid support, burying the N-terminal amine and hindering its accessibility for the incoming activated amino acid.[7][8]

-

Reduced Coupling Kinetics: The steric hindrance from the dichlorophenyl group can slow down the formation of the peptide bond, necessitating optimized reaction conditions.[9][10]

This guide addresses the foundational challenge of solubility, providing the knowledge and methodologies required to handle this valuable but demanding building block effectively.

Physicochemical Profile of Fmoc-2,4-dichloro-phenylalanine

Understanding the inherent properties of the amino acid derivative is the first step in developing a robust synthesis strategy. While this guide focuses on the L-isomer, most readily available physicochemical data comes from suppliers of the D-isomer, Fmoc-D-2,4-dichlorophenylalanine. The solubility characteristics in achiral SPPS solvents are expected to be nearly identical due to their shared molecular formula and structure, differing only in stereochemistry.

| Property | Value | Source(s) |

| Synonyms | Fmoc-L-Phe(2,4-Cl2)-OH, N-α-Fmoc-2,4-dichloro-L-phenylalanine | - |

| Molecular Formula | C₂₄H₁₉Cl₂NO₄ | [11][12] |

| Molecular Weight | 456.3 g/mol | [11][12] |

| Appearance | White to off-white powder | [11][12] |

| Key Structural Features | - Fmoc protecting group (hydrophobic) - Dichlorophenyl side chain (hydrophobic, sterically hindered, electron-withdrawing) | [1][2] |

The combination of the large, nonpolar Fmoc group and the dichlorinated phenyl ring results in a molecule with significant hydrophobicity, which is the primary driver of its solubility behavior.

Solubility in Standard SPPS Solvents

The choice of solvent in SPPS is critical, as it must effectively solvate the growing peptide chain, the resin support, and the reagents.[13] For Fmoc-amino acids, the solvent must fully dissolve the derivative to ensure efficient activation and coupling.[]

Primary Solvents: DMF and NMP

N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the gold-standard polar aprotic solvents for Fmoc-SPPS.[13][15] They possess excellent solvating power for a wide range of protected amino acids.[16]

-

N,N-Dimethylformamide (DMF): This is the most widely used solvent in SPPS. Product literature for the analogous D-isomer confirms that Fmoc-2,4-dichloro-phenylalanine is soluble in DMF.[1][11] However, due to its high hydrophobicity, dissolution may be slower compared to simpler amino acids like Fmoc-Ala-OH. High concentrations may require assistance to fully dissolve.

-

N-Methyl-2-pyrrolidone (NMP): NMP is slightly more polar than DMF and is sometimes preferred for its ability to disrupt peptide aggregation.[13] It is also an excellent solvent for Fmoc-2,4-dichloro-phenylalanine.[11]

Secondary & Co-Solvents: DCM and Others

-

Dichloromethane (DCM): DCM is a less polar solvent. While it is effective for swelling polystyrene resins, it is generally a poor solvent for most Fmoc-amino acids and is not recommended for the coupling step in Fmoc chemistry.[5][13] Its use should be restricted to washing steps where miscibility is required.

-

"Magic" Mixtures: In cases of severe on-resin aggregation, co-solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be added to DMF to break up secondary structures.[7][8] However, this is a strategy to improve solvation of the peptide-resin complex, not typically for dissolving the initial amino acid.

Solubility Summary Table

| Solvent | Type | Suitability for Dissolving Fmoc-2,4-dichloro-L-phenylalanine | Key Considerations | Source(s) |

| DMF | Polar Aprotic | Excellent (Recommended) | May require sonication or gentle warming for high concentrations. Ensure use of high-purity, amine-free DMF.[13] | [1][11] |

| NMP | Polar Aprotic | Excellent (Recommended) | A strong alternative to DMF, particularly for aggregation-prone sequences. | [11][13] |

| DCM | Nonpolar / Aprotic | Poor (Not Recommended for Coupling) | Inadequate solvating power for most Fmoc-amino acids. Suitable for resin washing. | [5][13] |

Field-Proven Methodologies

Theoretical solubility must be translated into reliable, repeatable laboratory protocols. The following sections provide step-by-step methodologies for handling Fmoc-2,4-dichloro-L-phenylalanine.

Experimental Protocol 1: Preparation of the Amino Acid Stock Solution

This protocol ensures complete dissolution, which is a prerequisite for efficient activation and coupling.

Objective: To prepare a homogeneous, fully dissolved solution of Fmoc-2,4-dichloro-L-phenylalanine for SPPS.

Materials:

-

Fmoc-2,4-dichloro-L-phenylalanine

-

High-purity SPPS-grade DMF or NMP

-

Glass vial

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh the required amount of Fmoc-2,4-dichloro-L-phenylalanine (typically 3-5 equivalents relative to resin loading) into a clean, dry glass vial.

-

Solvent Addition: Add the calculated volume of DMF or NMP to achieve the desired concentration (e.g., 0.3-0.5 M).

-

Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes. Observe the solution. Many Fmoc-amino acids will dissolve readily, but hydrophobic derivatives may not.

-

Assisted Dissolution (If Necessary): If solid particles remain, place the vial in an ultrasonic bath for 5-10 minutes. Sonication uses ultrasonic waves to break up solid aggregates and accelerate dissolution.[17]

-

Gentle Warming (Optional): If sonication is insufficient, the solution can be gently warmed to 30-40°C.[17] Avoid prolonged heating at higher temperatures, as this can risk degradation of the Fmoc-amino acid.

-

Visual Confirmation: Before proceeding, hold the vial up to a light source to confirm that the solution is completely clear and free of any suspended particles. The presence of undissolved material will compromise the coupling reaction.

Diagram 1: Workflow for Preparing the Amino Acid Solution

This diagram outlines the decision-making process for ensuring complete dissolution.

Caption: Decision workflow for dissolving Fmoc-2,4-dichloro-L-phenylalanine.

Experimental Protocol 2: Optimized Coupling for a Sterically Hindered Residue

Due to its steric bulk, Fmoc-2,4-dichloro-L-phenylalanine requires an optimized coupling protocol to achieve high efficiency.[1]

Objective: To achieve >99% coupling efficiency for Fmoc-2,4-dichloro-L-phenylalanine onto the N-terminal amine of the peptide-resin.

Materials:

-

Fully dissolved Fmoc-2,4-dichloro-L-phenylalanine solution (from Protocol 1)

-

Coupling activator: HCTU or HATU (2.9-4.9 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Deprotected peptide-resin

-

Kaiser test reagents[1]

Procedure:

-

Amino Acid Activation: To the vial containing the dissolved Fmoc-amino acid, add the coupling activator (e.g., HCTU). Then, add DIPEA. Vortex the mixture for 1-2 minutes to pre-activate the carboxylic acid.

-

Coupling Reaction: Immediately add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

-